![molecular formula C10H15N3 B2621487 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine CAS No. 1866279-07-3](/img/structure/B2621487.png)
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine
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Description
The compound “2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine” is a complex organic molecule that contains an azetidine ring and two pyridine rings . Azetidine is a four-membered ring with one nitrogen atom, while pyridine is a six-membered ring with one nitrogen atom. The presence of these functional groups may confer certain chemical properties to the compound.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of an azetidine ring attached to a pyridine ring via an ethan-1-amine linker . The exact structure would depend on the positions of these groups in the molecule.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For instance, the presence of nitrogen in the azetidine and pyridine rings would likely make the compound a base. The compound’s solubility would depend on the exact structure and the presence of any functional groups .Scientific Research Applications
Antibiotics and Medicinal Chemistry
The 2-azetidinone ring system serves as the fundamental structural motif for several essential β-lactam antibiotics, including penicillins, cephalosporins, and carbapenems. These antibiotics are widely used to combat bacterial infections. Researchers have explored the synthesis of 3-pyrrole-substituted 2-azetidinones as potential antibacterial agents . The compound’s unique structure and reactivity make it an interesting target for drug development.
Anti-Tubercular Agents
In the fight against tuberculosis (TB), novel compounds are continually sought. Researchers have designed and synthesized substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives. These compounds were evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra. The presence of the pyridin-3-yl moiety contributes to their potential as anti-TB agents .
Antimicrobial Properties
Certain derivatives of 2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine exhibit promising antimicrobial potential. For instance, compounds 1a and 1b have demonstrated good antimicrobial activity . Researchers continue to explore the structure-activity relationship to optimize these properties.
Organic Synthesis and Green Chemistry
The green and practical method for synthesizing 3-pyrrole-substituted 2-azetidinones using catalytic amounts of molecular iodine under microwave irradiation is noteworthy. This method allows for the introduction of various substituents at N-1 and C-4 positions. Optically pure derivatives have also been prepared using this approach. The rapidity of the reaction is attributed to a synergistic effect between the Lewis acid catalyst (molecular iodine) and microwave irradiation .
Aromatic Ketone Synthesis
The pyridin-2-yl-methanone motif, found in aromatic ketones, is crucial in pharmaceutical intermediates. Transition metal-catalyzed oxidation of Csp3-H bonds enables the synthesis of these ketones. Researchers have explored methods to efficiently access this motif, which has applications beyond medicinal chemistry .
properties
IUPAC Name |
2-[6-(azetidin-1-yl)pyridin-3-yl]ethanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3/c11-5-4-9-2-3-10(12-8-9)13-6-1-7-13/h2-3,8H,1,4-7,11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BSJJQPFCCCDPNK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C2=NC=C(C=C2)CCN |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[6-(Azetidin-1-yl)pyridin-3-yl]ethan-1-amine | |
CAS RN |
1866279-07-3 |
Source
|
Record name | 2-[6-(azetidin-1-yl)pyridin-3-yl]ethan-1-amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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